Cas no 87627-17-6 (2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid)
2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid
- (4-oxo-3-phenyl-4H-chromen-8-yl)acetic acid
- 2-(4-oxo-3-phenylchromen-8-yl)acetic acid
- 4H-1-Benzopyran-8-acetic acid, 4-oxo-3-phenyl-
- NSC 361584
- UNII-8PI064IZ06
- 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)aceticacid
- 4-OXO-3-PHENYL-4H-1-BENZOPYRAN-8-ACETIC ACID
- DTXSID70236536
- 2-(4-oxo-3-phenyl-chromen-8-yl)acetic acid
- NSC-361584
- NSC361584
- 8PI064IZ06
- 87627-17-6
-
- MDL: MFCD22493472
- Inchi: 1S/C17H12O4/c18-15(19)9-12-7-4-8-13-16(20)14(10-21-17(12)13)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,18,19)
- InChI Key: FMQFDPXKSNAJLI-UHFFFAOYSA-N
- SMILES: O1C=C(C2C=CC=CC=2)C(C2C=CC=C(CC(=O)O)C1=2)=O
Computed Properties
- Exact Mass: 280.07355886g/mol
- Monoisotopic Mass: 280.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 448
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 63.6Ų
2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM162265-1g |
2-(4-oxo-3-phenyl-4H-chromen-8-yl)acetic acid |
87627-17-6 | 95% | 1g |
$729 | 2021-06-17 | |
| Alichem | A019115016-1g |
2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid |
87627-17-6 | 95% | 1g |
$665.68 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1745006-1g |
2-(4-Oxo-3-phenyl-4h-chromen-8-yl)acetic acid |
87627-17-6 | 98% | 1g |
¥4354.00 | 2024-04-27 | |
| Chemenu | CM162265-1g |
2-(4-oxo-3-phenyl-4H-chromen-8-yl)acetic acid |
87627-17-6 | 95% | 1g |
$*** | 2023-05-29 | |
| Crysdot LLC | CD11037996-1g |
2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid |
87627-17-6 | 95+% | 1g |
$772 | 2024-07-18 |
2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid
Introduction to 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid (CAS No. 87627-17-6)
2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 87627-17-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a chromenone core appended with an acetic acid moiety, has garnered attention due to its structural versatility and potential biological activities. The chromenone scaffold, a derivative of benzopyranone, is well-documented for its role in various pharmacological applications, including anti-inflammatory, antimicrobial, and antioxidant properties. The acetic acid side chain further enhances its utility as a synthetic intermediate, facilitating further derivatization and functionalization.
The structural framework of 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid consists of a benzene ring fused with a pyranone ring system, with an additional phenyl group at the 3-position of the chromenone. This arrangement imparts unique electronic and steric properties, making it a valuable candidate for exploring novel drug candidates. The presence of the 4-Oxo group at the 4-position of the chromenone ring is particularly noteworthy, as it serves as a hydrogen bond acceptor and participates in various molecular interactions, which are critical for binding to biological targets.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their broad spectrum of biological activities. Chromenone derivatives, in particular, have been extensively studied for their potential in modulating enzyme activity and cellular signaling pathways. For instance, studies have demonstrated that certain chromenones exhibit inhibitory effects on enzymes such as lipoxygenase and cyclooxygenase, which are implicated in inflammatory responses. The acetic acid moiety in 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid further enhances its pharmacological profile by allowing for easy conjugation with other bioactive molecules or by serving as a linker in prodrug formulations.
One of the most compelling aspects of this compound is its synthetic accessibility. The chromenone core can be readily synthesized through various classical organic reactions, such as condensation reactions involving resorcinol derivatives and α-haloketones or through palladium-catalyzed cross-coupling reactions. The introduction of the phenyl group at the 3-position can be achieved through electrophilic aromatic substitution or metal-catalyzed coupling reactions. The subsequent installation of the acetic acid group can be accomplished via oxidation or hydrolysis of ester or amide precursors. These synthetic pathways highlight the compound's utility as a building block for more complex molecules.
The biological activity of 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid has been explored in several preclinical studies. Research indicates that this compound exhibits promising anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has shown potential in mitigating oxidative stress by scavenging reactive oxygen species (ROS). These effects are attributed to the ability of the chromenone core to interact with cellular targets involved in inflammation and oxidative metabolism.
Recent advancements in computational chemistry have further enhanced the understanding of 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid's interactions with biological targets. Molecular docking studies have identified specific binding pockets within enzymes and receptors that are modulated by this compound. For example, simulations have suggested that the chromenone ring interacts with aromatic residues in protein active sites, while the acetic acid moiety forms hydrogen bonds with polar residues. These insights have guided the design of more potent derivatives with improved pharmacokinetic profiles.
The pharmaceutical industry has shown significant interest in developing small molecule inhibitors targeting inflammatory diseases. 2-(4-Oxo-3-phenyl-4H-chromen-8-yI)acetic acid represents a promising lead compound that could be optimized into a drug candidate through structure-based drug design approaches. By leveraging knowledge from crystallographic studies and computational modeling, researchers aim to fine-tune the molecule's binding affinity and selectivity towards specific therapeutic targets.
Moreover, the compound's potential extends beyond traditional pharmaceutical applications. Its structural features make it an attractive candidate for use in agrochemicals and specialty chemicals. For instance, derivatives of chromenones have been explored as natural pesticides due to their ability to disrupt insect nervous systems without harming beneficial organisms. The acetic acid group provides additional functionalization possibilities, enabling the development of novel agrochemical formulations with enhanced efficacy and environmental compatibility.
The synthesis and characterization of 2-(4-Oxo--3--phenyl--4H--chromen--8-yI)acetic acid have also contributed to advancements in analytical chemistry techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) have been employed to study its purity, stability, and degradation pathways. These analytical methods are crucial for ensuring the quality and consistency of pharmaceutical intermediates before they enter clinical trials.
In conclusion,2-(4-Oxo--3--phenyl--4H--chromen--8-yI)acetic acid (CAS No. 87627--17--6) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features, combined with its synthetic accessibility and biological activity, make it a valuable asset for drug discovery programs targeting inflammatory diseases and other therapeutic areas. As research continues to uncover new applications for this molecule,2-(4-Oxo--3--phenyl--4H--chromen--8-yI)acetic acid is poised to play an increasingly important role in both academic research and industrial development.